molecular formula C21H23N3O6 B11178531 3,4,5-trimethoxy-N'-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3,4,5-trimethoxy-N'-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11178531
M. Wt: 413.4 g/mol
InChI Key: DVPLXOPXAYVFCK-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N’-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a trimethoxybenzene ring, a dioxopyrrolidinyl group, and a benzohydrazide moiety. Its molecular formula is C20H22N2O4, and it has a molecular weight of 354.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps:

    Formation of the Trimethoxybenzene Derivative: The starting material, 3,4,5-trimethoxybenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Hydrazide Formation: The acid chloride is then reacted with hydrazine hydrate to form 3,4,5-trimethoxybenzohydrazide.

    Coupling with Dioxopyrrolidinyl Derivative: The final step involves coupling the benzohydrazide with 1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl chloride in the presence of a base such as triethylamine (TEA) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. Key considerations include the availability of starting materials, reaction scalability, and purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl groups in the dioxopyrrolidinyl moiety can yield corresponding alcohols.

    Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives of the dioxopyrrolidinyl group.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,4,5-trimethoxy-N’-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies may focus on its ability to interact with specific enzymes or receptors, exploring its potential as a therapeutic agent for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N’-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide exerts its effects depends on its interaction with molecular targets. It may inhibit or activate specific enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzohydrazide: Lacks the dioxopyrrolidinyl group, making it less complex.

    N’-[(4-Methylphenyl)sulfonyl]benzohydrazide: Contains a sulfonyl group instead of the dioxopyrrolidinyl moiety.

Uniqueness

3,4,5-Trimethoxy-N’-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H23N3O6

Molecular Weight

413.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N'-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C21H23N3O6/c1-12-7-5-6-8-15(12)24-18(25)11-14(21(24)27)22-23-20(26)13-9-16(28-2)19(30-4)17(10-13)29-3/h5-10,14,22H,11H2,1-4H3,(H,23,26)

InChI Key

DVPLXOPXAYVFCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)NNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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